4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
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Overview
Description
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a chemical compound known for its potential applications in medicinal chemistry. This compound is part of the imidazopyridine family, which is recognized for its diverse biological activities and therapeutic potential.
Mechanism of Action
Target of Action
It has been reported that similar imidazole-containing compounds can target ikk-ε and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
Imidazole-containing compounds are known to interact with their targets through various mechanisms, such as inhibiting enzymatic activity or modulating receptor function .
Biochemical Pathways
The activation of nf-kappab by ikk-ε and tbk1, as mentioned above, is a critical pathway in the regulation of immune response and inflammation .
Result of Action
The activation of nf-kappab can lead to the transcription of genes involved in immune response, inflammation, and cell survival .
Preparation Methods
The synthesis of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out by dissolving histamine dihydrochloride (3.68g, 20mmol) and paraformaldehyde (1.20g, 40mmol) in water (30ml). The mixture is then heated to reflux for 4 hours. After the reaction is complete, the solvent is evaporated, and the residue is dried under vacuum . This compound can be used without further purification.
Chemical Reactions Analysis
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents using appropriate nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of inhibitors for enzymes such as factor Xa and cyclin-dependent kinases (CDKs), which are targets for anticoagulant and anticancer therapies.
Biological Studies: This compound is utilized in studying the biological pathways and mechanisms involving imidazopyridine derivatives.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules for various industrial purposes.
Comparison with Similar Compounds
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride can be compared with other similar compounds such as:
- 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
- 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
These compounds share a similar imidazopyridine core structure but differ in the substituents attached to the core. The unique properties and biological activities of this compound are attributed to the presence of the ethyl group, which can influence its binding affinity and specificity towards molecular targets .
Properties
IUPAC Name |
4-ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-6-8-7(3-4-9-6)10-5-11-8;;/h5-6,9H,2-4H2,1H3,(H,10,11);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPNPAPWGDISPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)NC=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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